5-Bromo-N,2-dimethylpyridine-3-carboxamide

説明

特性

IUPAC Name |

5-bromo-N,2-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-5-7(8(12)10-2)3-6(9)4-11-5/h3-4H,1-2H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFDFELDMDQBQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Br)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 5-Bromo-N,2-dimethylpyridine-3-carboxamide: Synthesis, Identification, and Application

This guide provides a comprehensive technical overview of 5-Bromo-N,2-dimethylpyridine-3-carboxamide, a substituted nicotinamide derivative of significant interest in medicinal chemistry and drug discovery. We will delve into its core identification parameters, a robust synthetic protocol, a self-validating analytical workflow for structural confirmation, and the scientific context for its application.

Core Compound Identification

Precise identification is the cornerstone of any chemical research. While a specific, registered CAS Number for 5-Bromo-N,2-dimethylpyridine-3-carboxamide is not prominently listed in major chemical databases, its identity is unequivocally established through its molecular structure and corresponding analytical data. For context, the closely related analog, 5-Bromo-N-methylpyridine-3-carboxamide, is registered under CAS Number 153435-68-8.[1]

The structural and physicochemical properties of the target compound are summarized below.

Table 1: Physicochemical Properties of 5-Bromo-N,2-dimethylpyridine-3-carboxamide

| Property | Value | Source / Method |

| IUPAC Name | 5-bromo-N,2-dimethylpyridine-3-carboxamide | Nomenclature |

| Molecular Formula | C₈H₉BrN₂O | Calculated |

| Molecular Weight | 229.08 g/mol | Calculated |

| Canonical SMILES | CC1=NC=C(C(=C1)C(=O)NC)Br | Structure-based |

| Appearance | Expected to be a white to off-white solid | Analog Comparison |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | Analog Comparison[2] |

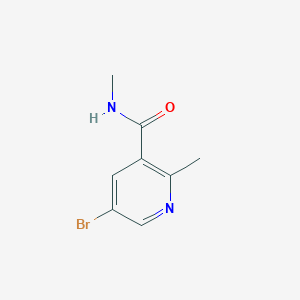

Structural Representation

The chemical structure defines the compound's reactivity and its interaction with biological systems. The diagram below illustrates the atomic connectivity of 5-Bromo-N,2-dimethylpyridine-3-carboxamide.

Caption: 2D Structure of 5-Bromo-N,2-dimethylpyridine-3-carboxamide.

Synthesis and Purification

The synthesis of substituted nicotinamides is a well-established field in organic chemistry.[3] A logical and field-proven approach for preparing 5-Bromo-N,2-dimethylpyridine-3-carboxamide is via the amidation of a carboxylic acid precursor. This method is chosen for its reliability and high yield.

The causality behind this choice is straightforward: the formation of an amide bond from a carboxylic acid and an amine is one of the most fundamental and predictable reactions, often facilitated by a coupling agent to activate the carboxylic acid, thereby preventing the need for harsh conditions that could compromise the sensitive pyridine ring.

Synthetic Workflow

The synthesis proceeds in two main stages: the preparation of the key intermediate, 5-bromo-2-methylnicotinic acid, followed by its coupling with methylamine.

Sources

- 1. 5-Bromo-N-methylpyridine-3-carboxamide | C7H7BrN2O | CID 22049775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 5-bromo-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]pyridine-2-carboxamide [smolecule.com]

- 3. Novel synthesis of nicotinamide derivatives of cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Brominated Pyridine-3-Carboxamides: A Technical Guide to Synthesis, Activity, and Therapeutic Potential

Abstract: Pyridine-3-carboxamide, a core structure in the essential vitamin niacin, represents a "privileged scaffold" in medicinal chemistry due to its widespread presence in biologically active compounds. The strategic introduction of bromine atoms onto this pyridine ring profoundly influences the molecule's physicochemical properties and pharmacological activities. This technical guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of brominated pyridine-3-carboxamide derivatives. We delve into detailed synthetic protocols, explore the mechanistic basis of their biological actions, and highlight key compounds that have emerged as promising leads in areas such as oncology, infectious diseases, and neurology.

Introduction: The Significance of Brominated Pyridine-3-Carboxamides

The pyridine-3-carboxamide (nicotinamide) nucleus is a fundamental building block in numerous natural products and pharmaceuticals.[1] Its derivatives are known to exhibit a wide array of biological effects, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[2] The introduction of a bromine atom, a heavy halogen, serves as a powerful tool in drug design for several reasons:

-

Modulation of Lipophilicity: Bromination increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve pharmacokinetic profiles.

-

Metabolic Stability: The carbon-bromine bond is generally stable to metabolic degradation, potentially increasing the compound's half-life in vivo.

-

Electronic Effects: As an electron-withdrawing group, bromine can alter the electron distribution within the pyridine ring, influencing binding interactions with biological targets.

-

Synthetic Handle: The bromine atom provides a reactive site for further chemical modifications, such as cross-coupling reactions, allowing for the generation of diverse compound libraries to explore structure-activity relationships (SAR).[3]

This guide will explore the synthetic versatility and the rich pharmacology of this important class of compounds.

Synthetic Methodologies for Brominated Pyridine-3-Carboxamides

The synthesis of brominated pyridine-3-carboxamides can be approached in two primary ways: direct bromination of a pre-formed pyridine-3-carboxamide scaffold or synthesis from a brominated pyridine precursor.

Direct Bromination Strategies

Direct bromination of the pyridine ring can be challenging due to the ring's electron-deficient nature, which makes it less reactive towards electrophilic substitution. However, several methods have been developed to achieve this transformation.

A common approach involves the direct bromination of nicotinic acid, which can then be converted to the corresponding carboxamide.[3] High temperatures and the presence of a catalyst are often required. For instance, reacting pyridine with bromine in the presence of sulfuric acid at elevated temperatures can yield 3-bromopyridine.[4]

Synthesis from Brominated Precursors

A more versatile and often higher-yielding approach is to start with a commercially available brominated pyridine derivative, such as 5-bromonicotinic acid. The carboxylic acid can then be readily converted to the desired carboxamide via standard amide coupling reactions.

The versatility of 5-bromonicotinic acid as a building block stems from the reactivity of both its carboxylic acid group and the bromo-substituted pyridine ring.[3] These sites allow for a wide range of chemical modifications.[3]

Caption: General workflow for synthesizing brominated pyridine-3-carboxamides.

Experimental Protocol: Synthesis of N-aryl-5-bromopyridine-3-carboxamide

This protocol describes a general procedure for the synthesis of an N-aryl-5-bromopyridine-3-carboxamide from 5-bromonicotinic acid.

Step 1: Activation of the Carboxylic Acid

-

To a solution of 5-bromonicotinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes. The formation of the activated ester can be monitored by thin-layer chromatography (TLC).

Causality Explanation: The activation of the carboxylic acid is crucial for the subsequent nucleophilic attack by the amine. HATU is a highly efficient coupling reagent that forms a reactive O-acylisourea intermediate, which is readily displaced by the amine.

Step 2: Amide Bond Formation

-

To the activated ester solution, add the desired aniline derivative (1.1 eq).

-

Continue stirring the reaction mixture at room temperature for 2-16 hours, monitoring the progress by TLC.

Step 3: Work-up and Purification

-

Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Step 4: Characterization

-

Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Self-Validating System: The combination of chromatographic purification and spectroscopic characterization ensures the identity and purity of the synthesized compound, which is essential for reliable biological evaluation.

Structure-Activity Relationship (SAR) and Physicochemical Properties

The position of the bromine atom on the pyridine ring significantly influences the biological activity of pyridine-3-carboxamide derivatives. The electron-withdrawing nature of bromine can affect the pKa of the pyridine nitrogen and the overall electronic distribution, which in turn impacts receptor binding and enzyme inhibition.

| Position of Bromine | General Observations on Biological Activity | Key Physicochemical Impacts |

| 2-Bromo | Often exhibit potent activity as enzyme inhibitors. For example, some 2-bromo-nicotinamide derivatives have shown activity as urease inhibitors.[5] | The bromine at this position can influence the conformation of the carboxamide side chain through steric and electronic effects. |

| 5-Bromo | This is a common substitution pattern found in many biologically active compounds, including anticancer and antifungal agents.[3][6] The 5-position is often a key interaction point in enzyme active sites. | The bromine at the 5-position significantly increases lipophilicity and can act as a handle for further derivatization.[3] |

| 6-Bromo | Derivatives with bromine at the 6-position have also been explored, though less commonly than the 5-bromo isomers. | The proximity to the pyridine nitrogen can influence the basicity of the molecule. |

A study on nicotinamide derivatives as antifungal agents revealed that the positions of various substituents were critical for their activity.[6] Similarly, in a series of pyridine-3-carboxamides developed as CB2 receptor agonists for pain, the SAR was carefully evaluated to identify the most potent analogue.[7]

Pharmacological Landscape and Therapeutic Applications

Brominated pyridine-3-carboxamides have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant area of research for these compounds is in oncology. Several derivatives of 5-bromonicotinic acid have shown promising anticancer activity.[3] One of the key mechanisms of action for some of these compounds is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[8]

PARP inhibitors are particularly effective in cancers with deficiencies in homologous recombination (HR) DNA repair, such as those with BRCA1 or BRCA2 mutations.[8] The inhibition of PARP leads to the accumulation of DNA single-strand breaks, which are converted to double-strand breaks during replication. In HR-deficient cells, these double-strand breaks cannot be repaired, leading to cell death—a concept known as synthetic lethality.[8][9]

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Antimicrobial and Antifungal Activity

Derivatives of pyridine-3-carboxamide have been investigated for their potential to combat infectious diseases. For example, a series of nicotinamide derivatives were synthesized and showed potent activity against Candida albicans, including fluconazole-resistant strains, by disrupting the fungal cell wall.[6][10] Additionally, imidazo[1,2-a]pyridine-3-carboxamides have been identified as a new class of antibiotics active against Mycobacterium avium.[11]

Other Therapeutic Areas

The structural versatility of brominated pyridine-3-carboxamides has led to their exploration in a variety of other therapeutic contexts:

-

Neurodegenerative Diseases: Some bromophenol derivatives have shown potent inhibition of cholinesterase enzymes, which is a key therapeutic strategy in the management of Alzheimer's disease.[12]

-

Inflammation and Pain: A novel series of pyridine-3-carboxamides were discovered to be agonists of the cannabinoid CB2 receptor, demonstrating efficacy in an in vivo model of inflammatory pain.[7]

-

Metabolic Diseases: Nicotinamide N-methyltransferase (NNMT) is an enzyme implicated in metabolic diseases, and inhibitors based on the nicotinamide scaffold have been developed.[13][14]

Case Study: 5-Bromonicotinamide

5-Bromonicotinamide itself is a commercially available compound that serves as a valuable building block for the synthesis of more complex derivatives.[15][16] Its unique structural and electronic properties make it an ideal starting material for creating diverse libraries of compounds for high-throughput screening against various therapeutic targets.[3] The presence of the bromine atom at the 5-position provides a reactive handle for various cross-coupling reactions, facilitating the exploration of structure-activity relationships to optimize efficacy and selectivity.[3]

Challenges and Future Perspectives

While brominated pyridine-3-carboxamides hold significant therapeutic promise, there are challenges to overcome. Potential off-target effects and the development of resistance, particularly in the context of anticancer therapy, are areas of active investigation.[8]

Future research will likely focus on:

-

Developing more selective inhibitors: Fine-tuning the structure of these compounds to improve their selectivity for specific enzyme isoforms or receptor subtypes.

-

Combination therapies: Exploring the synergistic effects of brominated pyridine-3-carboxamides with other therapeutic agents to enhance efficacy and overcome resistance. For instance, combining PARP inhibitors with agents that induce homologous recombination deficiency is a promising strategy.[8]

-

Exploring new therapeutic applications: Screening these compounds against a wider range of biological targets to uncover novel therapeutic opportunities.

References

Sources

- 1. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]

- 5. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile | MDPI [mdpi.com]

- 6. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyridine-3-carboxamides as novel CB(2) agonists for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BRD4 inhibition is synthetic lethal with PARP inhibitors through the induction of homologous recombination deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 5-Bromonicotinamide | C6H5BrN2O | CID 1808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 5-Bromonicotinamide | 28733-43-9 [chemicalbook.com]

An In-Depth Technical Guide to the Pharmacophore Analysis of N,2-dimethylpyridine-3-carboxamide Scaffolds

Part 1: The N,2-dimethylpyridine-3-carboxamide Scaffold: A Privileged Core in Modern Drug Discovery

Introduction: Unpacking a Versatile Chemical Moiety

The N,2-dimethylpyridine-3-carboxamide scaffold represents a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. Its structural rigidity, combined with the specific arrangement of a pyridine ring, a carboxamide linker, and methyl substitutions, provides a unique three-dimensional architecture. The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many biological systems, while the carboxamide group offers both hydrogen bond donor and acceptor capabilities.[1] This inherent versatility allows derivatives to be tailored for a wide array of biological targets, making it a "privileged scaffold" in the design of novel therapeutics.

Known Biological Targets and Therapeutic Potential

The true value of a scaffold is demonstrated by its proven biological activity. Derivatives of the N,2-dimethylpyridine-3-carboxamide core have shown potent and selective activity against several important targets:

-

Matrix Metalloproteinase-13 (MMP-13) Inhibition: A series of these derivatives were designed as selective, non-zinc chelating inhibitors of MMP-13, an enzyme implicated in osteoarthritis and tumor metastasis.[2][3]

-

Anticancer Activity: Beyond MMP-13, these compounds have demonstrated cytotoxic activity against various cancer cell lines, including melanoma, glioblastoma, and breast cancer.[2][3]

-

Broader Pyridine-Carboxamide Activity: The broader family of pyridine-carboxamides has been explored for a range of activities, including inhibiting c-Met (a receptor tyrosine kinase in cancer), antimycobacterial agents, and antimalarials, showcasing the scaffold's vast potential.[4][5][6][7]

Rationale for Pharmacophore Analysis: From Scaffold to Lead Compound

While the N,2-dimethylpyridine-3-carboxamide scaffold is promising, its successful application hinges on understanding its Structure-Activity Relationship (SAR). Pharmacophore modeling is a powerful computational technique that distills complex molecular structures into a simplified 3D representation of the essential features required for biological activity.[8] By identifying this "pharmacophore," we can:

-

Guide Rational Drug Design: Understand why certain substitutions enhance activity while others diminish it.[9][10]

-

Perform Virtual Screening: Efficiently search large chemical databases for novel compounds that match the pharmacophore, saving significant time and resources.[11][12]

-

Enable Scaffold Hopping: Identify entirely new chemical scaffolds that present the same essential pharmacophoric features, leading to novel intellectual property.

This guide provides a comprehensive walkthrough of how to apply pharmacophore analysis to the N,2-dimethylpyridine-3-carboxamide scaffold, from foundational principles to validated, actionable models.

Part 2: Foundational Principles of Pharmacophore Modeling

Defining the Pharmacophore

A pharmacophore is an abstract arrangement of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target.[13] These features typically include:

-

Hydrogen Bond Acceptors (HBA): Represented as red arrows.

-

Hydrogen Bond Donors (HBD): Represented as green arrows.

-

Hydrophobic (HY): Yellow spheres indicating non-polar regions.

-

Positive Ionizable (PI): Blue stars for positively charged groups.

-

Aromatic Rings (AR): Orange rings or toroids.

The spatial relationship—distances and angles—between these features is as critical as the features themselves.

Ligand-Based vs. Structure-Based Modeling: Choosing the Correct Strategy

The approach to generating a pharmacophore model depends on the available data.[8][14]

-

Ligand-Based Modeling: Used when the 3D structure of the biological target is unknown. This method relies on a set of known active molecules, aligning them to deduce the common features responsible for their activity.[14] The core assumption is that these diverse, active molecules bind to the target in a similar conformation and orientation.

-

Structure-Based Modeling: This is the preferred method when a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography) is available, especially as a protein-ligand complex. The model is generated by analyzing the key interaction points within the binding site.[8][15]

Key Software Platforms

Several robust software packages are available for pharmacophore modeling. While their algorithms differ slightly, the core principles are the same. This guide focuses on methodologies applicable across platforms.

-

Schrödinger Suite (Phase): An intuitive tool for both ligand- and structure-based pharmacophore modeling and screening.[16][17]

-

BIOVIA Discovery Studio: Offers a comprehensive suite of tools for pharmacophore generation, validation, and virtual screening.[13][18][19]

-

Molecular Operating Environment (MOE): Widely used for pharmacophore generation, visualization, and guided docking.[20][21]

Part 3: A Practical Workflow for Pharmacophore Analysis

This section details two distinct, step-by-step workflows for generating a pharmacophore model for N,2-dimethylpyridine-3-carboxamide derivatives.

Workflow 1: Ligand-Based Pharmacophore Generation

Causality: This approach is selected when multiple active ligands are known, but no reliable crystal structure of the target is available. The goal is to find the common chemical features among a set of structurally diverse but functionally similar molecules.

-

Data Collection & Curation:

-

Assemble a set of at least 15-20 active N,2-dimethylpyridine-3-carboxamide derivatives with a range of biological activities (e.g., IC50 values).[22]

-

Define activity thresholds: Label compounds as "active" (e.g., IC50 < 1 µM) and "inactive" (e.g., IC50 > 10 µM).

-

Generate low-energy 3D conformations for all molecules. This is a critical step to ensure that the conformer used in the analysis is biologically relevant.

-

-

Common Feature Identification:

-

Utilize the pharmacophore generation tool (e.g., Phase, Discovery Studio's Catalyst).

-

Input the set of "active" molecules as the training set.

-

The software identifies common pharmacophoric features (HBA, HBD, HY, AR) present across the active compounds.

-

-

Hypothesis Generation & Scoring:

-

The software generates multiple potential pharmacophore models (hypotheses), each representing a different combination and spatial arrangement of features.

-

Each hypothesis is scored based on how well it maps to the active molecules and avoids mapping to any included inactive molecules.

-

-

Model Selection:

-

Analyze the top-scoring hypotheses. A good model should map well to all highly active compounds.

-

The chosen model represents the essential 3D arrangement of features required for activity.

-

Caption: Workflow for Ligand-Based Pharmacophore Model Generation.

Workflow 2: Structure-Based Pharmacophore Generation (Case Study: MMP-13)

Causality: This is the superior method when a high-quality crystal structure of the target with a bound ligand is available (e.g., a derivative of N,2-dimethylpyridine-3-carboxamide co-crystallized with MMP-13). This directly reveals the key interactions driving binding affinity.

-

Data Retrieval & Preparation:

-

Download the protein-ligand complex structure from the Protein Data Bank (PDB).

-

Prepare the protein: remove water molecules (unless critical for binding), add hydrogens, and correct any structural issues.

-

Prepare the ligand: ensure correct bond orders and protonation states.

-

-

Interaction Analysis:

-

Visualize the ligand in the binding pocket of the protein.

-

Identify all key non-covalent interactions:

-

-

Pharmacophore Feature Generation:

-

Use the software's structure-based pharmacophore tool (e.g., MOE's Pharmacophore Editor, Schrödinger's Phase).[21]

-

The software automatically generates pharmacophore features based on the identified interactions. For example, a hydrogen bond with a backbone carbonyl will generate an HBD feature on the ligand.

-

Optionally, define "excluded volumes"—regions of space occupied by the protein that a new ligand cannot penetrate.

-

-

Model Refinement:

-

Review the automatically generated features.

-

Select the most critical features for the final pharmacophore model based on medicinal chemistry knowledge and published SAR data. Mark essential interactions as "required."[21]

-

Sources

- 1. Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity | MDPI [mdpi.com]

- 3. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of N-(4-(pyridin-4-yloxy)phenyl)-1,2-dihydropyridine-3-carboxamide derivatives as potential type II c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Computational Studies on Imidazo[1,2-a] Pyridine-3-Carboxamide Analogues as Antimycobacterial Agents: Common Pharmacophore Generation, Atom-based 3D-QSAR, Molecular dynamics Simulation, QikProp, Molecular Docking and Prime MMGBSA Approaches [openpharmaceuticalsciencesjournal.com]

- 7. media.malariaworld.org [media.malariaworld.org]

- 8. fiveable.me [fiveable.me]

- 9. Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]

- 12. dovepress.com [dovepress.com]

- 13. Pharmacophore Construction Using Discovery Studio - CD ComputaBio [computabio.com]

- 14. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 15. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. schrodinger.com [schrodinger.com]

- 17. schrodinger.com [schrodinger.com]

- 18. researchgate.net [researchgate.net]

- 19. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 20. youtube.com [youtube.com]

- 21. youtube.com [youtube.com]

- 22. QA Pharmacophore Modeling for Potential Drug Discovery-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Technical Monograph: Safety, Toxicity, and Handling of 5-Bromo-N,2-dimethylpyridine-3-carboxamide

[1]

Part 1: Executive Technical Summary[1]

5-Bromo-N,2-dimethylpyridine-3-carboxamide (CAS: 2365418-34-2) is a specialized heterocyclic building block primarily utilized in the synthesis of bioactive small molecules, specifically targeting Matrix Metalloproteinase 13 (MMP-13) inhibition and other enzymatic pathways.[1]

Unlike commodity chemicals, this compound functions as a "molecular handle."[1] The 5-position bromine atom serves as an electrophilic site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the 2-methyl and 3-carboxamide groups provide critical steric and hydrogen-bonding interactions within protein active sites.[1]

Critical Safety Note: As a research-grade intermediate, specific toxicological data (LD50) for this exact CAS is limited. The safety protocols detailed below are derived from Structure-Activity Relationship (SAR) analysis of closely related halogenated nicotinamides and must be treated as a baseline for "Read-Across" safety assessment.

Part 2: Physicochemical Identity & Properties[1][2][3]

| Property | Specification |

| IUPAC Name | 5-Bromo-N,2-dimethylpyridine-3-carboxamide |

| Synonyms | 5-Bromo-N,2-dimethylnicotinamide; 5-Bromo-2-methyl-N-methylnicotinamide |

| CAS Number | 2365418-34-2 |

| Molecular Formula | C₈H₉BrN₂O |

| Molecular Weight | 229.07 g/mol |

| Physical State | Solid (typically off-white to pale yellow crystalline powder) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| LogP (Predicted) | ~1.4 - 1.8 (Moderate Lipophilicity) |

| pKa (Predicted) | ~3.5 (Pyridine nitrogen) |

Part 3: Hazard Identification (GHS Classification)[1]

Based on functional group analysis of halogenated pyridine amides (e.g., 5-bromonicotinamide).[1]

GHS Label Elements

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement (H-Code) |

| Acute Toxicity (Oral) | Cat. 4 | H302: Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | Cat.[1] 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | Cat. 2A | H319: Causes serious eye irritation.[1] |

| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[1] |

Precautionary Statements (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do.[1] Continue rinsing.[1]

Part 4: Toxicological Assessment & Mechanism

Structural Alerts & Metabolic Liability

The toxicity of 5-Bromo-N,2-dimethylpyridine-3-carboxamide is governed by its metabolic fate.[1] Researchers must be aware of two primary pathways:

-

Pyridine Ring Oxidation: The pyridine nitrogen is susceptible to N-oxidation by cytochrome P450 enzymes.[1] N-oxides of halogenated pyridines can exhibit higher reactivity toward cellular nucleophiles than the parent compound.[1]

-

Amide Hydrolysis: In vivo, the amide bond may hydrolyze to release 5-bromo-2-methylnicotinic acid and methylamine .[1] Methylamine is a known irritant and CNS depressant at high concentrations, though the molar equivalent released here would likely be sub-toxic unless exposure is massive.[1]

Acute vs. Chronic Risks

-

Acute: Primary risk is irritation to mucous membranes.[1] The bromine substituent increases lipophilicity compared to nicotinamide, potentially enhancing skin absorption.[1]

-

Genotoxicity: Halogenated pyridines are generally not potent mutagens (Ames negative), but the specific 2-methyl substitution pattern can alter metabolic activation.[1] Treat as a potential mutagen until specific data proves otherwise.[1]

Emergency Response Workflow

The following decision tree outlines the immediate response to exposure in a laboratory setting.

Figure 1: Standard Operating Procedure (SOP) for acute exposure events involving halogenated pyridine amides.[1]

Part 5: Handling & Synthesis Applications[1]

Experimental Protocol: Safe Handling

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood. The 2-methyl group can slightly increase volatility compared to non-methylated analogs.[1]

-

PPE:

Application: The MMP-13 Inhibitor Scaffold

This compound is a critical intermediate.[1] The 5-bromo position is specifically designed for Suzuki-Miyaura cross-coupling reactions to attach aryl groups, creating biaryl ether or biaryl amine inhibitors.[1]

Why this matters: The 2-methyl group forces the amide out of planarity with the pyridine ring, a conformational lock often required to fit into the S1' pocket of MMP enzymes [1].[1]

Figure 2: Synthetic utility workflow demonstrating the Suzuki-Miyaura coupling pathway common in drug discovery.

Part 6: References

-

MMP-13 Inhibition Context: New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. MDPI.[1] (Discusses the biological relevance of the dimethylpyridine-3-carboxamide scaffold).

-

Chemical Vendor Data (BLD Pharm): 5-Bromo-N,2-dimethylnicotinamide (CAS 2365418-34-2).[1] (Verification of CAS and identity).

-

Analog Toxicity (PubChem): 5-Bromonicotinamide Safety Data. (Used for Read-Across hazard classification).[1]

-

Synthesis Methodology: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. (Provides experimental context for 5-bromo-2-methylpyridine derivatives). [1]

Application Notes and Protocols for Amide Bond Formation: Synthesis of N,2-dimethylpyridine-3-carboxamide

Introduction

The amide bond is a cornerstone of chemical synthesis, integral to the structure of peptides, polymers, and a vast array of pharmaceuticals.[1][2] The synthesis of N,2-dimethylpyridine-3-carboxamide, a scaffold of interest in medicinal chemistry, presents a representative challenge in amide bond formation. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective synthesis of this target molecule. We will explore various modern amide bond formation techniques, delve into the mechanistic underpinnings of popular coupling reagents, and provide detailed, field-proven protocols. Our focus is on explaining the "why" behind experimental choices to empower researchers to troubleshoot and adapt these methods for their specific needs.

The Challenge: Direct Amidation and the Need for Activation

The direct condensation of a carboxylic acid (2-methylnicotinic acid) and an amine (methylamine) to form an amide is a thermodynamically favorable process. However, it is kinetically slow and requires high temperatures, often exceeding 200°C, which can be detrimental to many organic molecules. A significant kinetic barrier arises from the acid-base reaction between the carboxylic acid and the amine, which forms a non-productive ammonium carboxylate salt.[3][4] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation."

This guide will focus on three major classes of coupling reagents used for this activation:

-

Carbodiimides: Economical and widely used reagents.

-

Phosphonium Salts: Known for their high reactivity and efficiency.

-

Aminium/Uronium Salts: Valued for their speed and low rates of side reactions.

Comparative Analysis of Key Amide Bond Formation Techniques

The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the substrates, potential for racemization (if chiral centers are present), desired reaction conditions, and cost.[5] Below is a comparative summary of commonly used coupling reagents for the synthesis of N,2-dimethylpyridine-3-carboxamide.

| Coupling Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages | Typical Reaction Conditions |

| Carbodiimides | EDC, DCC | Forms a highly reactive O-acylisourea intermediate.[3][6][7][8] | Cost-effective, readily available. EDC and its urea byproduct are water-soluble, simplifying workup.[5] | Can lead to racemization in chiral substrates.[9] Formation of a stable N-acylurea byproduct can occur with excess carbodiimide.[10] | Anhydrous aprotic solvent (DCM, DMF), often with an additive like HOBt or NHS to suppress side reactions and increase efficiency.[5][11] 0°C to room temperature. |

| Phosphonium Salts | PyBOP, BOP | Reacts with the carboxylate to form a reactive phosphonium ester. | High coupling efficiency, especially for sterically hindered substrates.[9] Does not react with the free amine, allowing for equimolar use of reagents.[9] | Can be more expensive than carbodiimides. The byproduct, HMPA (from BOP), is a suspected carcinogen. | Anhydrous aprotic solvent (DMF, DCM), requires a non-nucleophilic base (e.g., DIPEA, TEA).[9] 0°C to room temperature. |

| Aminium/Uronium Salts | HATU, HBTU | Forms a highly reactive OAt- or OBt-active ester.[12] | Rapid reaction kinetics, high yields, and low racemization rates, especially with HATU due to the presence of the HOAt moiety.[12][13] | Higher cost. Excess reagent can cap the amine, preventing the desired reaction.[13] | Anhydrous aprotic solvent (DMF, NMP), requires a non-nucleophilic base (e.g., DIPEA).[5][14] 0°C to room temperature. |

Mechanistic Insights: Visualizing the Activation

To better understand the function of these coupling reagents, the following diagrams illustrate their mechanisms of action.

Carbodiimide-Mediated Amide Bond Formation (e.g., EDC)

Caption: Phosphonium salt activation of a carboxylic acid.

Aminium/Uronium Salt-Mediated Amide Bond Formation (e.g., HATU)

Caption: Aminium salt activation of a carboxylic acid.

Experimental Protocols

The following protocols are designed for the solution-phase synthesis of N,2-dimethylpyridine-3-carboxamide. It is imperative to use anhydrous solvents and reagents to prevent the hydrolysis of activated intermediates. [5]All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

General Experimental Workflow

Caption: General workflow for amide bond synthesis.

Protocol 1: EDC/HOBt Mediated Synthesis

This protocol utilizes the cost-effective carbodiimide EDC in conjunction with HOBt to enhance efficiency and minimize side reactions.

Materials:

-

2-Methylnicotinic acid (1.0 equiv)

-

Methylamine (solution in THF or as hydrochloride salt, 1.1 equiv)

-

EDC·HCl (1.2 equiv)

-

HOBt (1.2 equiv)

-

DIPEA or TEA (2.5 equiv, if using methylamine hydrochloride)

-

Anhydrous DMF or DCM

-

Standard workup reagents (e.g., ethyl acetate, saturated aqueous NaHCO₃, brine)

Procedure:

-

To a round-bottom flask, add 2-methylnicotinic acid (1.0 equiv) and HOBt (1.2 equiv).

-

Dissolve the mixture in anhydrous DMF or DCM.

-

If using methylamine hydrochloride, add it to the mixture, followed by the dropwise addition of DIPEA (2.5 equiv). If using a solution of methylamine, it will be added in a later step.

-

Cool the solution to 0°C in an ice bath with stirring.

-

Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

-

If a solution of methylamine is being used, add it dropwise (1.1 equiv) to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 2-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure N,2-dimethylpyridine-3-carboxamide.

Protocol 2: HATU-Mediated Synthesis

This protocol is ideal for achieving rapid and high-yield synthesis, particularly if the EDC/HOBt method proves sluggish.

Materials:

-

2-Methylnicotinic acid (1.0 equiv)

-

Methylamine (solution in THF or as hydrochloride salt, 1.1 equiv)

-

HATU (1.1 equiv)

-

DIPEA (3.0 equiv)

-

Anhydrous DMF

-

Standard workup reagents

Procedure:

-

In a round-bottom flask, dissolve 2-methylnicotinic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF. [5]2. Cool the solution to 0°C using an ice bath.

-

Add DIPEA (3.0 equiv) dropwise to the stirred solution. [5]4. Allow the mixture to stir at 0°C for 15-30 minutes for pre-activation.

-

Add methylamine (1.1 equiv), either as a solution or the hydrochloride salt.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. [12]7. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water or a mild aqueous acid (e.g., 1M HCl) to remove DMF and excess base, followed by saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure N,2-dimethylpyridine-3-carboxamide.

Troubleshooting and Optimization

-

Low Yields: For challenging couplings, consider switching from EDC/HOBt to the more reactive HATU. [5]Increasing the equivalents of coupling reagents and base, extending the reaction time, or gentle heating may also improve yields. Ensure all reagents and solvents are strictly anhydrous, as water will hydrolyze the activated intermediates. [5]* Side Reactions: The formation of N-acylurea can occur with carbodiimide reagents. Using an additive like HOBt or NHS, and avoiding a large excess of the carbodiimide can mitigate this. With aminium/uronium reagents, ensure the amine is not added in large excess, as it can react with the coupling reagent. [13]The order of addition is crucial; pre-activation of the carboxylic acid before adding the amine is often beneficial.

Conclusion

The synthesis of N,2-dimethylpyridine-3-carboxamide is readily achievable through a variety of modern amide bond formation techniques. By understanding the underlying mechanisms of carboxylic acid activation and the relative merits of different coupling reagents, researchers can select the most appropriate method for their specific needs. The detailed protocols provided herein for EDC/HOBt and HATU-mediated couplings offer robust starting points for the successful synthesis of this and other related amide-containing molecules, empowering chemists in their research and development endeavors.

References

-

Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. [Link]

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

-

Wikipedia. (n.d.). Carbodiimide. Wikipedia. [Link]

-

Bode, J. W. (2006). Emerging methods in amide- and peptide-bond formation. Current Opinion in Drug Discovery & Development, 9(6), 765–775. [Link]

-

Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(5), e24210. [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

-

Pattabiraman, V. R., & Bode, J. W. (2011). Amide bond formation: beyond the dilemma between activation and racemisation. Nature, 480(7378), 471–479. [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

-

Massolo, E., Pirola, M., & Galli, S. (2018). Amide bond formation strategies: latest advances on a dateless transformation. Molecules, 23(8), 1956. [Link]

-

de Figueiredo, R. M., Suppo, J.-S., & Campagne, J.-M. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 116(19), 12029–12122. [Link]

-

Guchhait, G., Shinde, A., & Chaudhary, A. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. RSC Advances, 3(44), 21639. [Link]

-

ResearchGate. (2021). Amide Bond Formation and Peptide Coupling. ResearchGate. [Link]

-

ResearchGate. (2023). Contemporary Approaches for Amide Bond Formation. ResearchGate. [Link]

-

ResearchGate. (2006). Emerging Methods in Amide- and Peptide-Bond Formation. ResearchGate. [Link]

-

Semantic Scholar. (2006). Emerging methods in amide- and peptide-bond formation. Semantic Scholar. [Link]

-

Bangs Laboratories, Inc. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Bangs Laboratories, Inc.. [Link]

-

Hardick, O. (n.d.). Coupling Protocols. Oliver Hardick. [Link]

-

Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Taylor & Francis. [Link]

-

G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]

-

ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. [Link]

-

Molbase. (n.d.). Synthesis of Step A: N-(1,1-dimethylethyl)-3-methyl-2-pyridine carboxamide. Molbase. [Link]

-

Wikipedia. (n.d.). Phosphonium coupling. Wikipedia. [Link]

-

IU Indianapolis ScholarWorks. (n.d.). PHOSPHONIUM-SALT MEDIATED ACTIVATION OF C-O BONDS: APPLICATIONS AND MECHANISTIC STUDIES. IU Indianapolis ScholarWorks. [Link]

-

National Center for Biotechnology Information. (2022). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2021). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides. ResearchGate. [Link]

-

Chemistry Stack Exchange. (2019). Mechanism for formation of amides from ammonium carboxylate salts. Chemistry Stack Exchange. [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]

- Google Patents. (n.d.). WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.

Sources

- 1. Emerging methods in amide- and peptide-bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Carbodiimide - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]

- 9. hepatochem.com [hepatochem.com]

- 10. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. peptide.com [peptide.com]

- 14. Amide Synthesis [fishersci.co.uk]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-N,2-dimethylpyridine-3-carboxamide

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of bioactive compounds and functional materials.[1][2][3] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, bioavailability, and target-binding affinity.[4] 5-Bromo-N,2-dimethylpyridine-3-carboxamide is a key building block, offering a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful and versatile methods for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds in modern organic synthesis.[5][6]

This guide provides in-depth technical protocols and insights for the successful application of 5-Bromo-N,2-dimethylpyridine-3-carboxamide in several pivotal palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The methodologies presented herein are designed to be robust and adaptable, empowering researchers to efficiently synthesize diverse libraries of novel compounds.

The Engine of Modern Synthesis: Understanding the Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle, the understanding of which is crucial for reaction optimization and troubleshooting.[5][7][8] The cycle typically involves three key elementary steps:

-

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of the 5-Bromo-N,2-dimethylpyridine-3-carboxamide, forming a Palladium(II) intermediate. This is often the rate-determining step of the reaction.[8]

-

Transmetalation (for Suzuki, Sonogashira, etc.) or Olefin Insertion (for Heck): In this step, the organic group from a second reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium center.[7] For the Heck reaction, the alkene coordinates to the palladium and then inserts into the Pd-C bond.[9]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired new bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

The efficiency and outcome of this cycle are highly dependent on the choice of catalyst, ligands, base, and solvent. The protocols detailed below have been designed with these considerations in mind.

Caption: Generalized Palladium Catalytic Cycle.

Core Protocols: A Step-by-Step Guide

The following protocols provide a robust starting point for the cross-coupling of 5-Bromo-N,2-dimethylpyridine-3-carboxamide. It is important to note that optimization of reaction conditions may be necessary for specific substrates.

General Laboratory Setup and Precautions

-

Inert Atmosphere: Many palladium catalysts and ligands are sensitive to air and moisture.[10] All reactions should be set up under an inert atmosphere of nitrogen or argon using standard Schlenk line techniques.[11]

-

Solvent Purity: Anhydrous solvents are crucial for the success of these reactions. Use freshly distilled or commercially available anhydrous solvents.[12]

-

Reagent Purity: Ensure all reagents, including the starting material, coupling partner, and base, are of high purity. Impurities can poison the catalyst.[10]

Caption: General Experimental Workflow for Cross-Coupling.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a highly reliable method for forming C-C bonds by coupling an organoboron compound with an organic halide.[5][13]

Materials:

-

5-Bromo-N,2-dimethylpyridine-3-carboxamide

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane and Water (4:1 mixture)

Procedure:

-

To a flame-dried Schlenk flask, add 5-Bromo-N,2-dimethylpyridine-3-carboxamide (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).[14]

-

Evacuate and backfill the flask with nitrogen three times.

-

Add the degassed 1,4-dioxane/water solvent mixture (10 mL) via syringe.

-

Heat the reaction mixture to 90-100 °C and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd(OAc)₂ / PPh₃ | A common and effective catalyst system for Suzuki couplings.[15] |

| Base | K₂CO₃ | A moderately strong base, effective for activating the boronic acid.[14] |

| Solvent | 1,4-Dioxane / H₂O | The aqueous mixture enhances the solubility of the base and facilitates the reaction.[15] |

| Temperature | 90-100 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |

Protocol 2: Heck Reaction for C-C Bond Formation with Alkenes

The Heck reaction couples an alkene with an aryl halide to form a substituted alkene.[16][17]

Materials:

-

5-Bromo-N,2-dimethylpyridine-3-carboxamide

-

Alkene (e.g., styrene) (1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

-

Triethylamine (Et₃N) (2.0 equivalents)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a sealed tube, combine 5-Bromo-N,2-dimethylpyridine-3-carboxamide (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).

-

Evacuate and backfill the tube with nitrogen.

-

Add anhydrous DMF (5 mL), the alkene (1.5 mmol), and Et₃N (2.0 mmol) via syringe.

-

Seal the tube and heat the mixture to 100-120 °C for 18-24 hours.

-

After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the residue by column chromatography.

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd(OAc)₂ / P(o-tol)₃ | The bulky phosphine ligand can improve catalyst stability and activity.[18] |

| Base | Et₃N | Acts as a base to neutralize the HBr formed during the reaction.[9] |

| Solvent | DMF | A polar aprotic solvent that is suitable for Heck reactions. |

| Temperature | 100-120 °C | Higher temperatures are often required for the Heck reaction to proceed efficiently.[19] |

Protocol 3: Sonogashira Coupling for C-C Bond Formation with Alkynes

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[20][21]

Materials:

-

5-Bromo-N,2-dimethylpyridine-3-carboxamide

-

Terminal alkyne (1.2 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (Et₃N)

Procedure:

-

To a Schlenk flask, add 5-Bromo-N,2-dimethylpyridine-3-carboxamide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

-

Purge the flask with nitrogen.

-

Add anhydrous Et₃N (10 mL) and the terminal alkyne (1.2 mmol) via syringe.

-

Stir the reaction mixture at room temperature to 50 °C for 6-12 hours.

-

Monitor the reaction by TLC.

-

Once complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with aqueous ammonia solution to remove copper salts, followed by water and brine.

-

Dry the organic phase, concentrate, and purify by column chromatography.

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | The classic catalyst system for Sonogashira coupling.[22][23] |

| Base/Solvent | Et₃N | Serves as both the base and the solvent in many cases.[21] |

| Temperature | Room Temperature to 50 °C | The reaction often proceeds under mild conditions.[20] |

Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[24][25]

Materials:

-

5-Bromo-N,2-dimethylpyridine-3-carboxamide

-

Amine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Toluene

Procedure:

-

In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

-

Add 5-Bromo-N,2-dimethylpyridine-3-carboxamide (1.0 mmol) and the amine (1.2 mmol).

-

Add anhydrous toluene (5 mL).

-

Seal the tube, remove from the glovebox, and heat in an oil bath at 80-110 °C for 12-24 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the crude product by column chromatography.

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd₂(dba)₃ / XPhos | A highly active catalyst system for a broad range of amines.[26][27] |

| Base | NaOtBu | A strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations.[28] |

| Solvent | Toluene | A common solvent for this transformation. |

| Temperature | 80-110 °C | Provides the necessary energy for the catalytic cycle to operate efficiently. |

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst, impurities in reagents or solvents, insufficient temperature. | Use a fresh batch of catalyst, purify starting materials, ensure an inert atmosphere, and screen a range of temperatures.[10] |

| Formation of Palladium Black | Catalyst aggregation and decomposition. | Use stabilizing ligands, adjust catalyst loading, or consider a different solvent. |

| Side Reactions (e.g., Homocoupling) | Presence of oxygen. | Thoroughly degas solvents and ensure the reaction is maintained under a strictly inert atmosphere.[12] |

| Difficulty in Product Purification | Residual palladium in the product. | Treat the crude product with a palladium scavenger or perform an additional filtration step.[29] |

Conclusion

5-Bromo-N,2-dimethylpyridine-3-carboxamide is a valuable and versatile building block for the synthesis of complex molecules. The palladium-catalyzed cross-coupling protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around this important scaffold. By understanding the underlying principles of the catalytic cycle and carefully controlling reaction parameters, scientists can efficiently generate novel compounds for applications in drug discovery and materials science.

References

- The Role of Palladium Catalysts in Cross-Coupling Reactions. (2025, September 4). Vertex AI Search.

- The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. (2026, January 21). NINGBO INNO PHARMCHEM CO.,LTD.

- Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionalization. Benchchem.

- Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. (2025, December). Benchchem.

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). [Source name not available].

- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021, October 13). Taylor & Francis Online.

- Mechanism of palladium‐catalyzed cross‐coupling reactions between alkyl... ResearchGate.

- Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021, October 13). PMC.

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.

- Palladium-Catalysed Coupling Chemistry. Fisher Scientific.

- Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. [Source name not available].

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). PMC.

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI.

- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (2025, December). Benchchem.

- Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles. Benchchem.

- Cross-Coupling Reactions: A Practical Guide. (2025, August 6). ResearchGate.

- Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes. Organic Chemistry Frontiers (RSC Publishing).

- Buchwald–Hartwig amination. Wikipedia.

- Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024, December 12). PMC - NIH.

- Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 11). [Source name not available].

- Heck Reaction. Organic Chemistry Portal.

- Sonogashira coupling. Wikipedia.

- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2025, October 16). ResearchGate.

- Poisoning and deactivation of palladium catalysts. ResearchGate.

- Buchwald-Hartwig Coupling. Organic Synthesis.

- Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma.

- Your trick to remove residual palladium. (2025, September 19). Reddit.

- Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. (2025, November 23). ResearchGate.

- Sonogashira Coupling. Organic Chemistry Portal.

- Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl... ResearchGate.

- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Source name not available].

- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC.

- Intramolecular Heck Reaction of Arylbromides as a Route to Isoquinolinone Derivatives. Connect Journals.

- Heck reaction. (2023, January 22). Chemistry LibreTexts.

- Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH.

- Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor.

- Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. [Source name not available].

- New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. MDPI.

- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.

- Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]

- 6. researchgate.net [researchgate.net]

- 7. nobelprize.org [nobelprize.org]

- 8. thermofishersci.in [thermofishersci.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Yoneda Labs [yonedalabs.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Heck Reaction [organic-chemistry.org]

- 17. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 18. uwindsor.ca [uwindsor.ca]

- 19. connectjournals.com [connectjournals.com]

- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 21. Sonogashira Coupling [organic-chemistry.org]

- 22. researchgate.net [researchgate.net]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 27. organic-synthesis.com [organic-synthesis.com]

- 28. atlanchimpharma.com [atlanchimpharma.com]

- 29. reddit.com [reddit.com]

Preparation of Kinase Inhibitors Using 5-Bromo-N,2-dimethylpyridine-3-carboxamide: An Application Guide for Medicinal Chemists

Abstract

The pyridine carboxamide scaffold is a privileged motif in modern medicinal chemistry, forming the core of numerous clinically relevant protein kinase inhibitors.[1][2][3][4] This technical guide provides a comprehensive overview and detailed protocols for the utilization of a key starting material, 5-Bromo-N,2-dimethylpyridine-3-carboxamide, in the synthesis of potent and selective kinase inhibitors. We will delve into the strategic importance of this building block, focusing on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, which are instrumental in elaborating the core structure. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel kinase inhibitors.

Introduction: The Strategic Value of the Pyridine Carboxamide Core

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[5][6][7][8] The pyridine ring, a bioisostere of a phenyl group with an embedded hydrogen bond acceptor, is a common feature in many kinase inhibitors.[6][9] It often serves as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase's ATP-binding pocket, a key interaction for potent inhibition.[6]

The starting material, 5-Bromo-N,2-dimethylpyridine-3-carboxamide, offers a strategic entry point for the synthesis of diverse kinase inhibitor libraries. The bromine atom at the 5-position provides a reactive handle for the introduction of various aryl and heteroaryl substituents through well-established palladium-catalyzed cross-coupling reactions.[5][10] The N,2-dimethylpyridine-3-carboxamide moiety itself can be further modified or can directly contribute to binding affinity and selectivity.

This guide will provide a detailed exploration of the synthetic routes emanating from this versatile building block, offering both the "why" and the "how" for each critical step.

Core Synthetic Strategies: Building Complexity from a Simple Scaffold

The primary synthetic transformations involving 5-Bromo-N,2-dimethylpyridine-3-carboxamide in the context of kinase inhibitor synthesis are palladium-catalyzed cross-coupling reactions. These methods offer a robust and versatile means to construct the complex biaryl and amino-pyridine structures commonly found in potent kinase inhibitors.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between a halide (in our case, the 5-bromo position) and an organoboron compound (typically a boronic acid or ester).[5][10] This reaction is paramount for introducing diverse aromatic and heteroaromatic moieties that can probe different regions of the kinase active site, thereby influencing potency and selectivity.

Causality Behind Experimental Choices:

-

Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, are commonly employed. The choice of catalyst and ligand can significantly impact reaction efficiency and functional group tolerance.[5]

-

Base: A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is essential for the transmetalation step of the catalytic cycle. The choice of base can influence the reaction rate and prevent side reactions.[10]

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically used to dissolve both the organic and inorganic reagents.[5][10]

Visualizing the Workflow:

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 5-position of the pyridine ring.[11][12][13] This is particularly relevant for synthesizing inhibitors that require an amino-linker to connect to other pharmacophoric elements.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for a successful Buchwald-Hartwig amination. Ligands such as XPhos, RuPhos, and BrettPhos are often effective for coupling with a variety of amines.[11][12] The precatalyst systems (e.g., RuPhos G2) can offer improved reactivity and ease of use.[12]

-

Base: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[13] However, for base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed.[13]

-

Solvent: Anhydrous aprotic solvents such as toluene, dioxane, or THF are typically used to prevent catalyst deactivation and unwanted side reactions.

Visualizing the Workflow:

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Experimental Protocols

The following protocols are generalized and may require optimization based on the specific substrates and desired products.

Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

-

5-Bromo-N,2-dimethylpyridine-3-carboxamide (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

K₂CO₃ (2.0 eq)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware

Procedure:

-

To a flame-dried round-bottom flask, add 5-Bromo-N,2-dimethylpyridine-3-carboxamide, the arylboronic acid, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the palladium catalyst to the flask.

-

Add 1,4-dioxane and water in a 4:1 ratio (v/v) to the flask.

-

Stir the reaction mixture at 85-95 °C for 12-16 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite, washing with additional ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 5-aryl-N,2-dimethylpyridine-3-carboxamide.

Protocol for Buchwald-Hartwig Amination

Materials:

-

5-Bromo-N,2-dimethylpyridine-3-carboxamide (1.0 eq)

-

Amine (1.2 eq)

-

Pd₂(dba)₃ (0.02 eq)

-

XPhos (0.08 eq)

-

NaOtBu (1.4 eq)

-

Anhydrous toluene

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware

Procedure:

-

To a flame-dried Schlenk flask, add 5-Bromo-N,2-dimethylpyridine-3-carboxamide, the amine, and NaOtBu.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

In a separate vial, dissolve Pd₂(dba)₃ and XPhos in anhydrous toluene.

-

Add the catalyst solution to the reaction flask.

-

Stir the reaction mixture at 100 °C for 16-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 5-amino-N,2-dimethylpyridine-3-carboxamide derivative.

Product Characterization and Data Presentation

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

| Analytical Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR | Structural elucidation | Resonances corresponding to the pyridine, carboxamide, and newly introduced aryl or amino moieties. |

| LC-MS | Purity assessment and mass confirmation | A single major peak in the chromatogram with the expected mass-to-charge ratio. |

| HRMS | Exact mass determination | Provides the elemental composition of the molecule. |

| Melting Point | Physical property and purity indicator | A sharp melting point range for crystalline solids. |

Application in Kinase Inhibitor Discovery: A Conceptual Framework

The synthesized derivatives of 5-Bromo-N,2-dimethylpyridine-3-carboxamide can be screened against a panel of protein kinases to identify potential inhibitors.[14] The structure-activity relationship (SAR) data obtained from these screens can then guide the design of more potent and selective inhibitors.

Visualizing the Drug Discovery Cascade:

Caption: A conceptual workflow for kinase inhibitor discovery.

Conclusion

5-Bromo-N,2-dimethylpyridine-3-carboxamide is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The robust and well-characterized Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide a reliable platform for generating diverse libraries of compounds for biological screening. The protocols and conceptual framework provided in this guide are intended to empower researchers in their quest to discover the next generation of targeted therapeutics.

References

- Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. PubMed.